molecular formula C13H8Cl2N2O3 B5888314 Benzamide, 5-chloro-N-(4-chlorophenyl)-2-nitro- CAS No. 188604-94-6

Benzamide, 5-chloro-N-(4-chlorophenyl)-2-nitro-

Cat. No.: B5888314
CAS No.: 188604-94-6
M. Wt: 311.12 g/mol
InChI Key: BBLXXVTZPNCJRT-UHFFFAOYSA-N
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Description

Benzamide, 5-chloro-N-(4-chlorophenyl)-2-nitro- is an organic compound with the molecular formula C13H8Cl2N2O3 It is a derivative of benzamide, characterized by the presence of chloro and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-chloro-N-(4-chlorophenyl)-2-nitro- typically involves the nitration of 5-chloro-N-(4-chlorophenyl)benzamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-chloro-N-(4-chlorophenyl)-2-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 5-chloro-N-(4-chlorophenyl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Nitroso or hydroxylamine derivatives.

Scientific Research Applications

Benzamide, 5-chloro-N-(4-chlorophenyl)-2-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 5-chloro-N-(4-chlorophenyl)-2-nitro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In medicinal applications, the compound may interact with cellular receptors or enzymes, modulating signaling pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 5-chloro-N-(4-chlorophenyl)-2-nitro- is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The nitro group, in particular, enhances its potential as an antimicrobial and anticancer agent compared to its hydroxy or methyl analogs .

Properties

IUPAC Name

5-chloro-N-(4-chlorophenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLXXVTZPNCJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357979
Record name Benzamide, 5-chloro-N-(4-chlorophenyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188604-94-6
Record name Benzamide, 5-chloro-N-(4-chlorophenyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-nitrobenzoyl chloride (23 g, 100 mmol) in methylene chloride (200 mL) at 0° C. was added triethylamine (16 mL, 115 mmol), followed by 4-chloroaniline (14 g, 110 mmol). The mixture was stirred for 20 minutes at 0° C., then warmed to ambient temperature. After 5 hours, the mixture was concentrated of all volatiles in vacuo. The residual solid was dissolved in ethyl acetate (400 mL) and washed with water (200 mL), 1M hydrochloric acid (2×200 mL), 1M sodium bicarbonate (200 mL) and brine (200 mL) and dried over MgSO4. Concentration and drying in vacuo afforded 30 g (93% yield) of N-(4-chlorophenyl)-5-chloro-2-nitrobenzamide; NMR (CDCl3) 8.1 (d, 1), 7.7 (br, 1), 7.6 (m, 2), 7.5 (d, 2), 7.3 (d, 2) ppm.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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